N-ethyl-2-pyrrolidin-1-ylethanamine
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Overview
Description
“N-ethyl-2-pyrrolidin-1-ylethanamine” is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCCNCCN1CCCC1
. This indicates that the molecule consists of a pyrrolidine ring with an ethyl group and an amino group attached. Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 142.24 g/mol, and its molecular formula is C8H18N2 .Scientific Research Applications
1. Antagonistic Effects on 5-HT2 Receptors
N-ethyl-2-pyrrolidin-1-ylethanamine derivatives have been explored for their potential as 5-HT2 receptor antagonists. One such derivative, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate (Y-39241), demonstrated high affinity and selectivity for 5-HT2 receptors, exhibiting potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
2. Electro-Optic Material Development
Research into pyrrolidine-based donor-acceptor chromophores has highlighted their potential in electro-optic materials. A specific derivative, 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, was synthesized and utilized in the development of nonlinear optical/electro-optic multilayers, showing promising applications in organic electro-optic films (Facchetti et al., 2003).
3. Anti-Inflammatory Compound Synthesis
In the search for anti-inflammatory agents, N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors were synthesized using a derivative of 1-pentadecanyl-carbonyl pyrrolidine. One such compound demonstrated significant inhibition of NAAA activity and reduced inflammatory markers in mouse macrophages, suggesting potential as an anti-inflammatory agent (Li et al., 2012).
4. Pyrrolidines in Industrial Applications
Pyrrolidines have been studied for their diverse applications in medicine and industry, such as in the production of dyes and agrochemical substances. A study focused on the synthesis of pyrrolidines through [3+2] cycloaddition, yielding compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, illustrates their wide-ranging industrial potential (Żmigrodzka et al., 2022).
5. Venom Alkaloids in Insecticidal Activity
Novel 2-ethyl-5-alkylpyrrolidines found in the venom of an Australian species of Monomorium were identified as potent insecticides against termite workers, showcasing another biological application of pyrrolidine derivatives (Jones et al., 2005).
6. Corrosion Inhibition in Industrial Materials
Research on pyrrolidine derivatives has revealed their effectiveness as corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications to enhance material durability (Bouklah et al., 2006).
7. Catalytic Applications in Organic Chemistry
Pyrrolidine derivatives have been explored for their catalytic properties in organic reactions. For instance, complexes of Ru(II), Pd(II), and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied successfully in catalysis, highlighting their versatility in synthetic organic chemistry (Singh et al., 2009).
Safety and Hazards
Future Directions
The pyrrolidine scaffold, which “N-ethyl-2-pyrrolidin-1-ylethanamine” is a part of, is widely used in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
N-ethyl-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYCSNRISIMKFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568422 |
Source
|
Record name | N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138356-55-5 |
Source
|
Record name | N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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